molecular formula C7H5N3O B1616587 Pyrido[2,3-d]pyrimidin-2(1H)-one CAS No. 91996-77-9

Pyrido[2,3-d]pyrimidin-2(1H)-one

Cat. No. B1616587
CAS RN: 91996-77-9
M. Wt: 147.13 g/mol
InChI Key: MHHOMHMNIRXARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

An improved synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-ones was optimized by varying solvents, catalysts, and the use of microwave irradiation. The best conditions used DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time compared to 15 h for classic conventional heating .

Scientific Research Applications

Heterocyclic Scaffold and Ligand Properties

Pyrido[2,3-d]pyrimidines, including pyrido[2,3-d]pyrimidin-2(1H)-one, are recognized as privileged heterocyclic scaffolds. They have the ability to provide ligands for several receptors in the body due to their structural similarity with nitrogen bases present in DNA and RNA. Over 20,000 structures of these compounds have been reported, indicating their significant presence in biomedical applications (Jubete et al., 2019).

Wide Spectrum of Biological Activities

Pyrido[2,3-d]pyrimidine exhibits a wide range of biological activities, including antiviral, antihistaminic, antibacterial, diuretic, anti-inflammatory, analgesic, anticonvulsive, and antipyretic effects. This broad spectrum of activities underscores its significant position in medicinal chemistry (Chaudhary, 2021).

Anticancer Properties

Pyrido[2,3-d]pyrimidine derivatives have been explored for their anticancer properties. These compounds have shown strong in vitro anticancer activity against various cancer cell lines, including hepatic, prostate, colon, breast, and lung cancers. They also exhibit promising inhibitory activity against kinases like PDGFR β, EGFR, and CDK4/cyclin D1 (Elzahabi et al., 2018).

Antimicrobial Investigations

Synthesis of pyrido[2,3-d]pyrimidine derivatives has been conducted to investigate their antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Bhargava & Rajwanshi, 2013).

Tyrosine Kinase Inhibitors

Pyrido[2,3-d]pyrimidin-7(8H)-ones, a subclass of pyrido[2,3-d]pyrimidines, have been studied for their applicability as tyrosine kinase inhibitors, specifically as ZAP-70 inhibitors. Their structure allows for diverse substitutions, offering potential in developing new biologically active compounds (Masip et al., 2021).

Analgesic and Anti-inflammatory Agents

Synthesis of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives has been conducted for exploring their potential as analgesic and anti-inflammatory agents. Some derivatives exhibited significant activity in this regard, with lower ulcer indices compared to conventional drugs like aspirin and diclofenac (El-Gazzar & Hafez, 2009).

Mechanism of Action

Pyrido[2,3-d]pyrimidine targets various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

properties

IUPAC Name

1H-pyrido[2,3-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-9-4-5-2-1-3-8-6(5)10-7/h1-4H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHOMHMNIRXARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356072
Record name pyrido[2,3-d]pyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[2,3-d]pyrimidin-2(1H)-one

CAS RN

91996-77-9
Record name Pyrido[2,3-d]pyrimidin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91996-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name pyrido[2,3-d]pyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[2,3-d]pyrimidin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
Pyrido[2,3-d]pyrimidin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
Pyrido[2,3-d]pyrimidin-2(1H)-one
Reactant of Route 4
Pyrido[2,3-d]pyrimidin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
Pyrido[2,3-d]pyrimidin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
Pyrido[2,3-d]pyrimidin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.